
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that has shown potential as a therapeutic agent in scientific research. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the modulation of various cellular pathways. It has been found to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in the production of pro-inflammatory mediators and extracellular matrix degradation. It also activates the caspase-dependent apoptotic pathway by upregulating Bax and downregulating Bcl-2. Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has antioxidant properties, which can reduce oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can reduce inflammation and prevent tissue damage. In addition, it has been found to have analgesic and anxiolytic effects, which can reduce pain and anxiety.
実験室実験の利点と制限
One advantage of using 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. It is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to explore its synergistic effects with other compounds or therapies. Additionally, further studies are needed to elucidate its pharmacokinetics and toxicity profiles to ensure its safety and efficacy in clinical applications.
合成法
The synthesis of 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-benzylsulfanyl-1,3,4-thiadiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-chloroacetyl-2-benzylsulfanylamine to obtain the final product. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c23-16(15-9-5-2-6-10-15)12-26-19-22-21-18(27-19)20-17(24)13-25-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMRKNHYQLMEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

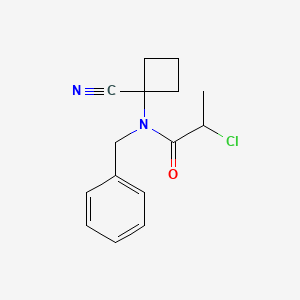
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
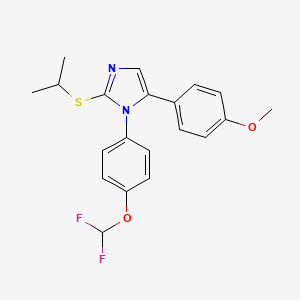
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)

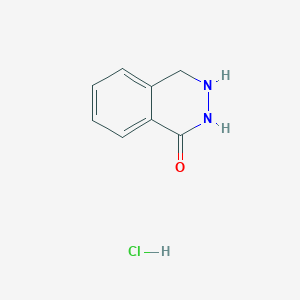
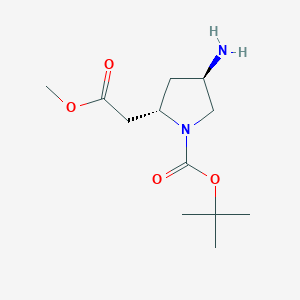
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)


![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)
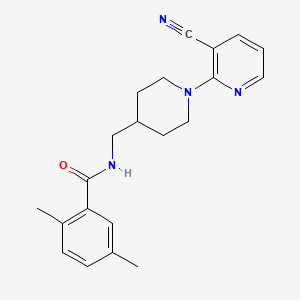

![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2624363.png)